Ammonium sebacate

Description

Contextualization within Sebacate (B1225510) Chemistry and its Broader Research Landscape

Sebacate chemistry revolves around sebacic acid, a naturally occurring ten-carbon dicarboxylic acid, and its myriad derivatives. This field is a significant subset of the broader study of aliphatic polyesters and dicarboxylic acids. The research landscape is diverse, with sebacate compounds being integral to numerous industrial and academic sectors.

Esters of sebacic acid, such as dibutyl sebacate (DBS) and dioctyl sebacate (DOS), are widely investigated and used as high-performance plasticizers, lubricants, and emollients. datahorizzonresearch.comimarcgroup.commarkwideresearch.comatamanchemicals.com They enhance the flexibility and durability of polymers like PVC and find applications in cosmetics, food packaging, and pharmaceuticals. datahorizzonresearch.comimarcgroup.com The market for these esters is driven by a shift towards safer, bio-based, and non-toxic plasticizers. imarcgroup.comdataintelo.com

A particularly dynamic area of sebacate chemistry is the development of advanced polymers. Poly(glycerol sebacate) (PGS), a biodegradable and biocompatible elastomer synthesized from glycerol (B35011) and sebacic acid, has garnered substantial attention since its initial development. frontiersin.orgsigmaaldrich.comresearchgate.netmdpi.com Its tunable mechanical properties and excellent biocompatibility make it a prime candidate for applications in tissue engineering and medical implants. sigmaaldrich.commdpi.com Ammonium (B1175870) sebacate fits within this landscape as a fundamental salt, providing a water-soluble source of the sebacate anion and serving as a precursor or additive in various formulations. guidechem.comlookchem.com

Historical Trajectories of Academic Investigations on Sebacate Compounds

Academic interest in sebacate compounds spans several decades, evolving from foundational applications to the development of sophisticated biomaterials. One of the earliest documented academic uses of ammonium sebacate dates back to 1955, where an "ammonia-ammonium sebacate method" was utilized for the precipitation of elements in analytical chemistry procedures. publications.gc.ca

The use of sebacate esters as plasticizers and lubricants has a long history, with continuous research focused on optimizing their performance and expanding their applications. datahorizzonresearch.comimarcgroup.commarkwideresearch.com More recently, the trajectory of sebacate research took a significant turn towards materials science and biomedical engineering. The late 20th century saw pioneering work in biodegradable polyesters, including the synthesis of a poly(glycerol sebacate) film reported by Nagata et al. in 1996. frontiersin.org

However, the field was truly energized by a seminal paper from 2002 that detailed the synthesis and biocompatibility of PGS as an elastomeric material for tissue engineering. frontiersin.orgsigmaaldrich.com This publication catalyzed a surge in research, with numerous studies over the past two decades exploring different synthetic methods, properties, and applications of PGS and its derivatives. researchgate.netmdpi.com This historical path highlights a progression from basic chemical applications to the design of complex, functional biomaterials derived from sebacic acid.

Contemporary Significance of this compound in Materials Science and Analytical Chemistry Research

In the current research landscape, this compound holds specific significance in the fields of materials science and analytical chemistry, primarily due to its distinct chemical properties.

In Materials Science:

The compound is recognized for several key applications:

Corrosion Inhibition: this compound is an effective corrosion inhibitor for metal surfaces. guidechem.comlookchem.comlookchem.com The sebacate anion can adsorb onto a metal surface, forming a protective film that mitigates corrosion. mdpi.com Research has demonstrated that sebacate can act as an efficient anodic corrosion inhibitor, achieving an inhibition efficiency of up to 98% for steel in certain near-neutral saline solutions. mdpi.com It is often used as a component in volatile corrosion inhibitors (VCI). substech.com

Capacitor Electrolytes: A significant industrial application of high-purity this compound is as an electrolyte material for the driving of capacitors. yoneyama-chem.co.jpsamaterials.com Its properties contribute to the stability and performance of electronic components. samaterials.com

Polymer and Plastics Production: this compound serves as a plasticizer and a component in the synthesis of plastics and resins. guidechem.comlookchem.com It can enhance the flexibility and durability of plastic materials. lookchem.com It is also used in the synthesis of more complex polymers. guidechem.com

In Analytical Chemistry:

While its historical use in precipitation methods is noted publications.gc.ca, the contemporary relevance of this compound in analytical chemistry is more nuanced:

pH Buffering: As the salt of a weak acid (sebacic acid) and a weak base (ammonia), this compound functions as a pH buffer in aqueous solutions, maintaining a pH in the near-neutral range of 6.5-7.5. yoneyama-chem.co.jp This property is valuable in various analytical techniques where pH control is critical for the separation or analysis of analytes. uomustansiriyah.edu.iq

Supercritical Fluid Chromatography (SFC): In modern separation science, basic additives are often required to improve chromatographic peak shape and efficiency. While specific studies on this compound are not prominent, ammonia (B1221849) itself is explored as a volatile and effective additive in SFC, particularly for preparative separations where easy removal of the additive is crucial. nih.gov this compound can serve as a solid, stable source of ammonium ions for such mobile phases.

Table 2: Summary of Research Applications for this compound

| Field | Application | Research Finding/Use |

|---|---|---|

| Materials Science | Corrosion Inhibitor | Used to prevent rust on metal surfaces; sebacate shown to have 98% inhibition efficiency in specific studies. lookchem.commdpi.comsubstech.com |

| Materials Science | Capacitor Electrolyte | Employed as a key material in the electrolyte solution for driving electronic capacitors. yoneyama-chem.co.jpsamaterials.com |

| Materials Science | Polymer Additive | Acts as a plasticizer to improve the flexibility and durability of plastics and resins. lookchem.com |

| Analytical Chemistry | Precipitation Agent | Historically used in a method for the quantitative precipitation of elements. publications.gc.ca |

| Analytical Chemistry | pH Buffer | Provides a stable, near-neutral pH in aqueous solutions, useful for pH-controlled analytical methods. yoneyama-chem.co.jpuomustansiriyah.edu.iq |

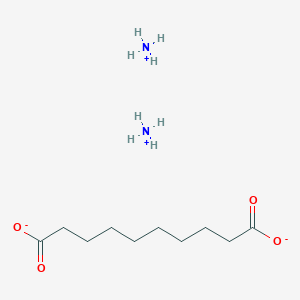

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

diazanium;decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATJMZAWJRWBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648441 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19402-63-2 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Ammonium Sebacate

Preparation Routes for Ammonium (B1175870) Sebacate (B1225510) and Related Sebacic Acid Derivatives

The preparation of ammonium sebacate is a straightforward acid-base reaction between sebacic acid and ammonia (B1221849), typically in an aqueous solution. lookchem.com A method for purifying industrial-grade sebacic acid involves its conversion to this compound. In this process, sebacic acid is reacted with high-purity ammonia gas in water until the solution pH reaches approximately 8. The resulting this compound salt is then crystallized.

The true synthetic utility is found in the derivatives of sebacic acid, which are formed through reactions like amidation and esterification.

Polyamides: Sebacic acid is a key monomer for producing various polyamides, most notably Nylon 6,10. This is achieved through a polycondensation reaction with a diamine, such as 1,6-hexanediamine. ontosight.ailibretexts.orglibretexts.org The process typically involves forming a salt from the diacid and diamine, which is then heated to drive off water and form the polymer. exam-corner.comscience-revision.co.uk Similarly, semiaromatic polyamides can be synthesized via bulk polymerization of sebacic acid with aromatic diamines like 4,4′-diaminodiphenylmethane. acs.org

Polyesters: The esterification of sebacic acid with diols produces polyesters. A prominent example is poly(glycerol sebacate) (PGS), an elastomer synthesized through the polycondensation of sebacic acid and glycerol (B35011). frontiersin.orgacs.org The synthesis is often performed in two stages: a prepolymerization step followed by a curing step at elevated temperatures (120–150°C) under vacuum to create a cross-linked structure. frontiersin.orgnih.govresearchgate.net

Polyesteramides (PEAs): These polymers incorporate both ester and amide linkages. They can be synthesized through various polycondensation strategies, such as the reaction of sebacic acid with amino alcohols. For instance, biodegradable PEAs have been prepared from the melt condensation of sebacic acid and 3-amino-1-propanol. nih.gov Another route involves the reaction of a preformed diamide-diol with a dicarboxylic acid like sebacic acid. rsc.orgupc.eduresearchgate.net

Simple Amides and Esters: Non-polymeric amides and esters are also important derivatives. The reaction of sebacic acid with various alcohols, such as methanol (B129727) or 2-ethyl-1-hexanol, yields the corresponding diesters, which are used as plasticizers and lubricants. acs.orginsightsociety.org Non-catalytic esterification can be achieved using supercritical methanol at temperatures around 623 K. acs.orgresearchgate.net

Table 1: Synthesis of Sebacic Acid Derivatives

| Derivative Type | Monomers | Reaction Type | Typical Conditions |

|---|---|---|---|

| Polyamide (Nylon 6,10) | Sebacic acid, 1,6-hexanediamine | Polycondensation | Formation of nylon salt followed by heating to remove water. exam-corner.comscience-revision.co.uk |

| Polyester (PGS) | Sebacic acid, Glycerol | Polycondensation | Heating at 130-170°C, often under vacuum or inert gas. acs.org |

| Polyesteramide | Sebacic acid, 3-amino-1-propanol | Melt Condensation | Stoichiometric amounts of monomers heated together. nih.gov |

| Diester (Dimethyl sebacate) | Sebacic acid, Methanol | Esterification | Non-catalytic: 623 K, 5:1 molar ratio (Methanol:Acid). acs.org |

Mechanistic Studies of Esterification and Amidation Reactions Leading to Sebacate Derivatives

The formation of sebacate derivatives is governed by fundamental reaction mechanisms of carboxylic acids.

Amidation/Polycondensation: The synthesis of polyamides from a dicarboxylic acid and a diamine is a type of condensation polymerization. exam-corner.com The mechanism involves a nucleophilic acyl substitution.

Salt Formation: Initially, an acid-base reaction occurs between the amine groups of the diamine and the carboxyl groups of sebacic acid to form a nylon salt. google.comgoogle.com

Amide Bond Formation: Upon heating, the carboxylate ion is in equilibrium with the carboxylic acid. The amine attacks the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable amide linkage. exam-corner.comscience-revision.co.uk This process is repeated to build the long polymer chain. exam-corner.com The use of a more reactive diacyl chloride instead of the dicarboxylic acid can make the reaction faster and more efficient, proceeding via the elimination of HCl. libretexts.orgsavemyexams.com

Esterification/Polycondensation: The formation of polyesters like PGS also proceeds via nucleophilic acyl substitution.

Protonation: In acid-catalyzed esterification, a proton from the catalyst protonates the carbonyl oxygen of the sebacic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A hydroxyl group from the alcohol (e.g., glycerol) acts as a nucleophile, attacking the activated carbonyl carbon.

Water Elimination: A proton is transferred, and a molecule of water is eliminated as a leaving group, regenerating the catalyst and forming the ester bond. libretexts.org

In enzyme-catalyzed polycondensation, such as the lipase-catalyzed synthesis of PGS, the mechanism is more complex. Studies show that the enzyme (e.g., Candida antarctica lipase (B570770) B, CALB) regioselectively catalyzes the esterification of the primary hydroxyl groups of glycerol. acs.orgnih.gov The esterification of the secondary hydroxyl group occurs in parallel, primarily through a non-enzymatic acyl migration reaction, which is often the rate-limiting step of the polymerization. acs.orgnih.gov

Chemical Functionalization Strategies for Modifying Sebacate Structures

The basic structure of sebacate-based polymers can be chemically modified to tailor their properties for specific applications, particularly in the biomedical field. researchgate.netresearchgate.net Poly(glycerol sebacate) (PGS) is a frequently modified polymer due to the presence of free hydroxyl groups in its structure. frontiersin.org

Functionalization via Hydroxyl Groups: The secondary hydroxyl groups on the PGS backbone that are not involved in cross-linking provide reactive sites for modification. One strategy involves reacting these hydroxyl groups with succinic anhydride (B1165640) to introduce additional carboxylic acid groups. These new acid groups can then be coupled with other molecules, such as tyramine (B21549), using coupling agents. rsc.org This functionalization with tyramine has been shown to significantly increase the elasticity of the resulting polymer through stronger physical bonding. rsc.orgresearchgate.net

Cross-linking Modifications: The properties of PGS are highly dependent on its cross-linking density. To avoid harsh thermal curing conditions, chemical cross-linkers can be used. Isocyanates can be reacted with the hydroxyl groups to form urethane (B1682113) cross-links, while acrylates can be introduced to allow for rapid photopolymerization (UV curing). nih.govumw.edu.pl

Grafting and Copolymerization: Another strategy is to form copolymers. For example, PEGylated poly(glycerol sebacate) (PEGS) is synthesized by incorporating polyethylene (B3416737) glycol (PEG) into the polymer backbone during the polycondensation reaction. mdpi.com This modification enhances the elastomeric properties of the material.

Bio-functionalization: For tissue engineering applications, PGS scaffolds can be functionalized by incorporating biological materials. For instance, blending PGS with a decellularized bone extracellular matrix has been shown to enhance the mechanical strength and osteoinductive potential of the scaffold. nih.govnih.gov

Table 2: Functionalization of Poly(glycerol sebacate) (PGS)

| Functionalization Strategy | Reagents Used | Resulting Modification | Purpose |

|---|---|---|---|

| Pendent Group Addition | Succinic anhydride, Tyramine | Tyramine groups attached to the polymer backbone. rsc.org | Increase elasticity and physical bonding. rsc.orgresearchgate.net |

| Chemical Cross-linking | Hexamethylene diisocyanate (HDI) | Urethane cross-links formed between polymer chains. umw.edu.pl | Stabilize the polymer network under milder conditions. umw.edu.pl |

| Copolymerization | Polyethylene glycol (PEG) | PEG incorporated into the main polymer chain. mdpi.com | Enhance elastomeric properties. mdpi.com |

| Bio-functionalization | Decellularized bone matrix | Composite material with biological components. nih.govnih.gov | Improve biocompatibility and osteoinductivity. nih.govnih.gov |

Advanced Materials Engineering and Applications of Ammonium Sebacate and Its Derivatives

Polymeric Materials Development and Characterization

The development of advanced polymeric materials derived from sebacic acid, a key component of ammonium (B1175870) sebacate (B1225510), has garnered significant interest in the field of biomedical engineering. These materials, particularly poly(glycerol sebacate) (PGS) and its derivatives, offer a unique combination of biocompatibility, biodegradability, and tunable mechanical properties, making them highly suitable for a range of applications.

Poly(glycerol sebacate) (PGS) and Chemically Modified PGS Systems

Poly(glycerol sebacate) is an elastomeric copolymer synthesized through the polycondensation of glycerol (B35011) and sebacic acid, both of which are biocompatible and bioresorbable monomers. mdpi.com Its versatility has led to extensive research in soft tissue engineering, with applications in cardiac, vascular, nervous, skin, and cartilage tissues. mdpi.com The ability to tailor its properties through various synthesis and modification strategies is a key advantage.

The properties of Poly(glycerol sebacate) (PGS) can be precisely controlled by modulating the synthesis process. mdpi.com The conventional method involves a two-step polycondensation reaction, starting with the formation of a prepolymer, followed by a curing step at high temperatures and vacuum to induce cross-linking. mdpi.comnih.gov This process, however, can be time-consuming and energy-intensive. mdpi.comnih.gov

Advanced synthesis approaches have been developed to overcome these limitations and to fine-tune the material's characteristics. These methods include:

Microwave-Assisted Polycondensation (MwAS): This technique significantly reduces the synthesis time for the prepolymer from hours to minutes. mdpi.comnih.gov For instance, a 15-minute microwave-assisted prepolymerization can be as effective as a 6-hour conventional process at 130°C. nih.gov However, this rapid method can lead to a greater loss of glycerol, altering the monomer ratio and resulting in a more rigid PGS. nih.gov

Enzymatic Catalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), allows for synthesis under milder conditions, reducing the reaction temperature to around 90°C. mdpi.com This approach can influence the final polymer structure and properties.

Photocuring: By functionalizing the PGS prepolymer with groups like methacrylate (B99206) (PGS-M), the material can be rapidly cross-linked using ultraviolet (UV) light in the presence of a photoinitiator. mdpi.comresearchgate.netnih.gov This method avoids the need for high temperatures, making it suitable for incorporating heat-sensitive molecules and for techniques like 3D printing. researchgate.netnih.gov

Copolymerization: Introducing other monomers during synthesis creates copolymers with tailored properties. For example, copolymerizing PGS with polyethylene (B3416737) glycol (PEG) or polycaprolactone (B3415563) (PCL) can modify its degradation rate and mechanical behavior. umw.edu.plfrontiersin.org Similarly, incorporating different diacids, like succinic acid, can alter the degradation resistance of the resulting copolyester films. frontiersin.orgacs.org

These advanced synthesis strategies provide a powerful toolkit for creating a wide range of PGS-based materials with properties customized for specific biomedical applications.

The degradation of sebacate-based polyesters like Poly(glycerol sebacate) (PGS) primarily occurs through surface erosion, allowing the material to maintain its structural integrity during the degradation process. sigmaaldrich.comnih.govresearchgate.net This is in contrast to bulk-degrading polymers. nih.gov The degradation products, glycerol and sebacic acid, are natural metabolites and are well-tolerated by the body. sigmaaldrich.com

Key findings from research on the biodegradation of these polymers include:

Enzymatic Role: Enzymatic activity, particularly from lipases that hydrolyze ester bonds, plays a significant role in the degradation of PGS in vivo. researchgate.netnih.gov In vitro studies have shown that the degradation rate is considerably faster in the presence of enzymes compared to simple hydrolysis in phosphate-buffered saline (PBS). frontiersin.orgresearchgate.net

Cross-linking Density: The density of cross-links within the polymer network influences the degradation rate. However, studies have shown that while increasing curing time enhances mechanical properties, the mass loss rates from enzymatic digestion are not necessarily a function of curing time. researchgate.net In contrast, for some systems, higher cross-link densities have been shown to slow down degradation. frontiersin.org

Copolymer Composition: The composition of copolyesters significantly affects their degradation behavior. For instance, increasing the terephthalate (B1205515) content in poly(butylene sebacate-co-terephthalate) copolymers leads to higher hydrophobicity and can influence the degradation rate. researchgate.netcore.ac.uk The degradation rate of these copolymers is also affected by their crystallinity, with more amorphous regions degrading faster. core.ac.ukencyclopedia.pub

Environmental Factors: The degradation environment impacts the rate of breakdown. In vitro enzymatic degradation of PGS-based materials was found to be faster in tissue culture medium than in a buffered solution at optimal pH. nih.gov The in vitro enzymatic degradation rate of PGS crosslinked at 125°C for two days was found to be approximately 0.6-0.9 mm/month in tissue culture medium, which is comparable to the in vivo degradation rates of 0.2-1.5 mm/month. nih.gov

| Polymer System | Degradation Condition | Observation | Reference |

|---|---|---|---|

| PGS | In vivo (subcutaneous implant in rats) | Surface erosion, complete absorption within 60 days. | mdpi.com |

| PGS | In vitro (lipase solution) | Enzymatic digestion significantly contributes to degradation; mass loss rates are not a function of curing time. | researchgate.net |

| PGS vs. PGSU | In vitro (enzymatic) | PGS completely degraded in 4 days, while PGSU with higher cross-link density showed no mass loss. | frontiersin.org |

| PGSU Scaffolds | In vitro (with and without enzyme, 31 days) | Mass losses of 8.7%–16.3% (without enzyme) and 10.7%–20.7% (with enzyme). | frontiersin.org |

| PGS vs. PXS | In vitro (enzymatic, tissue culture medium) | PGS degradation rate: 0.1–0.4 mm/month; PXS degradation rate: 0.05–0.2 mm/month. | rsc.org |

The mechanical properties of sebacate-derived polymers, such as Poly(glycerol sebacate) (PGS), are highly tunable, which is a critical feature for their application in tissue engineering where mimicking the properties of native tissues is essential. sigmaaldrich.com These thermoset elastomers exhibit rubber-like elasticity due to their three-dimensional cross-linked network of random coils. sigmaaldrich.com

The mechanical behavior can be tailored by manipulating several factors during synthesis:

Curing Time and Temperature: Increasing the curing time and temperature leads to a higher degree of cross-linking, resulting in a stiffer and stronger elastomer with a higher Young's modulus and ultimate tensile strength, but lower elongation at break. sigmaaldrich.comresearchgate.netsabanciuniv.edu For example, the Young's modulus of PGS can be tuned from 0.056 MPa to 1.2 MPa by increasing the curing temperature from 110°C to 130°C. sabanciuniv.edu

Monomer Stoichiometry: Altering the molar ratio of glycerol to sebacic acid can significantly change the mechanical properties. By adjusting this ratio, the modulus can be tuned over a wide range, from 0.01 to 5 MPa. sigmaaldrich.com

Degree of Esterification (DE): The Young's modulus of PGS has been shown to increase linearly with the degree of esterification, providing a predictable way to control the material's stiffness. researchgate.net

Copolymerization and Blending: Incorporating other polymers or monomers can modify the mechanical properties. For instance, blending PGS with poly(L-lactic acid) (PLLA) affects the cell structure and mechanical properties of scaffolds, with a higher PGS ratio leading to a softer and more ductile material. rsc.org The introduction of poly(1,3-propylene sebacate) (PPS) into a poly(glycerol sebacate urethane) (PGSU) system can increase the glass transition temperature and stretchability, with tensile strengths ranging from 0.5 to 1.3 MPa. researchgate.net

| Polymer System | Synthesis/Curing Condition | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|---|

| PGS | Cured for 48 hours | 0.77 | - | - | sigmaaldrich.com |

| PGS | Cured for 96 hours | 1.9 | - | - | sigmaaldrich.com |

| PSeD | Cured for 20h at 120°C | 1.57 ± 0.48 | 1.83 ± 0.06 | 409 ± 29 | mdpi.com |

| PSeD | Cured for 12h | 0.57 ± 0.02 | - | 136 ± 9 | mdpi.com |

| PGS Scaffolds | Tailored fabrication | 0.03 - 1.4 | > 0.2 | 125 - 265 | mdpi.com |

| PGS/PLLA Scaffold (75 wt% PGS) | Freeze-drying | 0.36 | 0.03 | 13 | rsc.org |

The rheological properties are also linked to the synthesis parameters, with the viscosity of the prepolymer being a key factor in processing techniques like 3D printing. researchgate.net

Design and Fabrication of Sebacate-Incorporated Scaffolds for Bioengineering Applications

The fabrication of three-dimensional scaffolds is a cornerstone of tissue engineering, and sebacate-based polymers like Poly(glycerol sebacate) (PGS) are excellent candidates for this purpose due to their biocompatibility and tunable properties. mdpi.comnih.gov A variety of fabrication techniques are employed to create porous scaffolds that mimic the extracellular matrix and support cell growth and tissue regeneration. mdpi.comresearchgate.net

Common fabrication methods for PGS scaffolds include:

Salt Leaching/Porogen Leaching: This widely used technique involves mixing the PGS prepolymer with porogens, typically salt (sodium chloride) or sugar (sucrose) particles of a specific size. umw.edu.plnih.govwhiterose.ac.uk After curing the polymer, the porogens are leached out with a solvent (usually water), leaving behind an interconnected porous network. umw.edu.plnih.gov The pore size can be controlled by the size of the porogen particles used. nih.gov For example, pore sizes of 100–150 µm and 250–355 µm have been created for bone tissue engineering applications. nih.gov

Freeze-Drying (Lyophilization): In this method, a solution containing the polymer is frozen, and the solvent is then removed by sublimation under vacuum. rsc.orgmdpi.com This process can create highly porous and interconnected structures. Combining freeze-drying with custom-made molds can produce anisotropic microstructures that mimic tissues like tendons. mdpi.com To create large 3D scaffolds, a supporting polymer like poly(L-lactic acid) (PLLA) may be used to prevent structural collapse during the curing of the low-viscosity PGS prepolymer. rsc.org

Electrospinning: This technique produces nanofibrous scaffolds by applying a high voltage to a polymer solution. researchgate.netmui.ac.iracs.org Blending PGS with other polymers like PLLA or poly(ε-caprolactone) (PCL) allows for the fabrication of composite nanofibers with enhanced properties. acs.orgmdpi.com For instance, adding 30% PGS to PLA scaffolds improves their hydrophilicity and biological properties. acs.org

Molding and Casting: Complex geometries can be created using molds. For example, wax molds can be used to create an inverse mold from hydroxyapatite, into which the PGS prepolymer is cast and cured to produce a 3D designed scaffold. researchgate.net This method has been used to create tubular scaffolds for vascular tissue engineering. youtube.com

Additive Manufacturing (3D Printing): The development of photocurable PGS derivatives like PGS-methacrylate (PGS-M) has enabled the use of light-based 3D printing techniques. researchgate.netwhiterose.ac.uk This allows for the precise fabrication of scaffolds with user-defined geometries and multi-stiffness properties. whiterose.ac.uk

The choice of fabrication technique depends on the desired scaffold architecture, including porosity, pore size, interconnectivity, and mechanical properties, which are all critical for successful tissue integration. mdpi.com

Role of Sebacate Moieties in Polymer Networks for Controlled Release Systems

The inherent properties of sebacate-based polymers, particularly Poly(glycerol sebacate) (PGS) and its derivatives, make them highly effective as matrices for controlled drug delivery systems. mdpi.comdrug-dev.comrsc.org The sebacate moieties, with their hydrophobic methylene (B1212753) groups, and the glycerol backbone, with its hydrophilic hydroxyl groups, create a polymer with sites that can interact with both hydrophobic and hydrophilic drugs. rsc.orgresearchgate.net

The key features of sebacate-based polymer networks in controlled release are:

Tunable Release Kinetics: The release of encapsulated drugs can be controlled by modulating the polymer's properties. The cross-linking density of the polymer network is a critical factor. researchgate.netdrug-dev.com For instance, in methacrylated PGS (PGS-M), increasing the degree of methacrylation slows down the polymer degradation and extends the release of the encapsulated drug. researchgate.net

Surface Erosion Mechanism: PGS and related polymers like poly(glycerol sebacate urethane) (PGSU) primarily degrade via surface erosion. drug-dev.comrsc.org This allows for near zero-order release kinetics, where the drug is released at a relatively constant rate as the polymer matrix erodes. This is a significant advantage over bulk-degrading polymers that often exhibit an initial burst release followed by a declining release rate. drug-dev.com

High Drug Loading Capacity: PGSU has been shown to be capable of high drug loadings, up to 80% by weight, for both hydrophilic and hydrophobic drugs, while still maintaining a sustained release profile for over six months. drug-dev.com The cross-linked network effectively traps drug molecules within the polymer matrix. rsc.orgresearchgate.net

Versatility in Drug Encapsulation: Drugs can be incorporated into the polymer matrix through various methods. One approach is to load the drug into the prepolymer before the final curing step. researchgate.net Another method involves swelling the cured polymer in a drug-containing solvent, allowing the drug to diffuse into the polymer network. rsc.org

The ability to tailor the degradation rate and mechanical properties of sebacate-based polymers, combined with their favorable degradation mechanism, provides a versatile platform for designing advanced drug delivery systems for a wide range of therapeutic agents. researchgate.netresearchgate.net

Other Polymer Matrix Incorporations for Enhanced Performance

The integration of sebacic acid derivatives and ammonium compounds into various polymer matrices is a strategy employed to develop advanced composites with tailored functional properties. While direct studies on ammonium sebacate as a filler are not extensively detailed in available literature, research on related compounds, such as poly(glycerol sebacate) (PGS) and fillers modified with ammonium salts, provides insight into the potential for performance enhancement.

Furthermore, the modification of fillers with ammonium salts is another technique used to improve the properties of polymer composites. For instance, bentonite (B74815) modified with a quaternary ammonium salt has been used as a filler in glycol-modified poly(ethylene terephthalate) (PET-G) composites. nih.gov The inclusion of these modified fillers has been shown to significantly affect the mechanical and rheological properties of the base polymer. nih.gov Studies on PET-G composites have demonstrated that the addition of modified fillers can lead to an increase in Young's modulus, tensile stress, and hardness compared to the unmodified polymer matrix. nih.gov The use of nano-fillers, such as ammonium polyphosphate in epoxy resins, has also been shown to significantly improve properties like fire resistance. researchgate.net

Table 1: Examples of Performance Enhancement in Polymer Composites with Related Fillers

| Polymer Matrix | Incorporated Filler/Component | Observed Performance Enhancement | Reference |

|---|---|---|---|

| Poly(ε-caprolactone) (PCL) | Poly(glycerol sebacate) (PGS) | Improved viscosity for electrospinning, enhanced biological behavior. | mdpi.com |

| Glycol-modified Poly(ethylene terephthalate) (PET-G) | Bentonite modified with quaternary ammonium salt | Increased Young's modulus and tensile stress. | nih.gov |

Research in Electronic Materials

This compound is recognized as a key chemical in the field of electronic materials, particularly for its role in energy storage devices like capacitors. Its properties contribute to the formulation of electrolytes that are crucial for capacitor performance.

Applications of this compound in Electronic Capacitor Chemical Materials

This compound is utilized as a fundamental chemical raw material in the manufacturing of electronic components, specifically in aluminum electrolytic capacitors. tomypure.co.jptomypure.co.jp It is typically supplied as a white crystalline powder and serves as a solute in the electrolyte solution, which is a critical component of the capacitor's functionality. samaterials.com

Studies on Ionic Conductivity and Stability in Sebacate-Containing Electrolyte Systems

Research into electrolyte systems for energy storage devices places a strong emphasis on achieving high ionic conductivity and ensuring electrochemical stability. Ammonium salts are frequently investigated as dopants in polymer and hydrogel electrolytes because the ammonium ion (NH₄⁺) can act as a proton (H⁺) donor, facilitating ionic conduction. nih.gov

In a specific formulation for an electrolytic capacitor, an electrolyte containing 3% this compound in a glycol and polyvinyl alcohol solution demonstrated a conductivity of 2.2 ± 0.2 ms/cm at 40°C and a sparking voltage of 460V. google.com This indicates that this compound effectively dissociates to provide charge carriers for the electrolyte system.

Broader studies on other ammonium salts in biopolymer electrolytes further illuminate the underlying principles. For example, research on carboxymethyl cellulose (B213188) (CMC) doped with ammonium carbonate (AC) showed that the ionic conductivity is highly dependent on the concentration of the ammonium salt. nih.gov The dissociation of the salt introduces mobile ions into the polymer matrix, and an increase in the amorphousness of the polymer can provide more pathways for ion hopping, thereby improving conductivity. mdpi.com The primary charge carriers in such systems are often identified as H⁺ ions, which are deprotonated from the NH₄⁺ ions. nih.gov The goal is to maximize the number of mobile charge carriers while maintaining the structural and thermal stability of the electrolyte. nih.gov The comparison of different ammonium salts, such as ammonium adipate (B1204190) and ammonium sulfate, shows that the specific anion also influences the resulting conductivity. nih.gov

Table 2: Ionic Conductivity of Various Ammonium Salt-Based Electrolyte Systems

| Electrolyte System | Salt Concentration | Highest Ionic Conductivity (S·cm⁻¹) | Reference |

|---|---|---|---|

| Ethylene glycol/Polyvinyl alcohol with this compound | 3% | 2.2 x 10⁻³ (at 40°C) | google.com |

| Carboxymethyl cellulose (CMC) with Ammonium Carbonate (AC) | 28 wt.% | 7.71 x 10⁻⁶ | nih.gov |

| Carboxymethyl cellulose (CMC) with Ammonium Formate (AFT) | 50 wt.% | 1.47 x 10⁻⁴ | mdpi.com |

Analytical Chemistry and Sensor Technology Research Utilizing Ammonium Sebacate

Potentiometric Ion-Selective Electrodes (ISEs) for Ammonium (B1175870) Ion Sensing

Potentiometric ion-selective electrodes are a class of sensors that measure the electrical potential difference across a selective membrane to determine the concentration of a specific ion in a solution. diva-portal.org For ammonium detection, ISEs based on the ionophore nonactin (B1679836) incorporated into a polymer matrix are common. tandfonline.comnih.govmdpi.com The performance of these sensors is critically dependent on the composition of the membrane, where sebacate (B1225510) esters play a vital role.

Function of Sebacate as a Plasticizer in Poly(vinyl chloride)-based Ion-Selective Membranes

Poly(vinyl chloride) (PVC) is a commonly used polymer for creating the sensor membrane due to its durability and ease of handling. tandfonline.comjchemrev.com However, in its pure form, PVC is rigid. To function as an effective ion-selective membrane, it must be made flexible to allow for the mobility of the ionophore and the target ions within the membrane phase. This is achieved by adding a plasticizer. rsc.org

Sebacate esters, such as bis(2-ethylhexyl) sebacate (DOS) and dibutyl sebacate (DBS), are frequently used as plasticizers in PVC membranes for ammonium ISEs. tandfonline.comrsc.orgresearchgate.net These compounds are oily, lipophilic liquids that integrate into the PVC matrix, reducing the polymer's glass transition temperature and imparting the necessary fluidity. rsc.org The key functions of sebacate plasticizers in this context are:

Solubilizing Membrane Components: They act as a solvent for the ionophore (e.g., nonactin) and any lipophilic additives, ensuring these components are homogeneously dispersed within the membrane. rsc.org

Optimizing Dielectric Constant: The plasticizer influences the dielectric constant of the membrane, which affects the dissociation of ion-ionophore complexes and thus the electrode's response characteristics. sigmaaldrich.com DOS is considered a non-polar plasticizer with a low dielectric constant. nih.govresearchgate.net

Ensuring Ion Mobility: The plasticized membrane behaves like a highly viscous liquid, facilitating the diffusion of the ion-ionophore complex and free ions, which is essential for the potentiometric response mechanism. rsc.org

Comprehensive Evaluation of Analytical Performance Metrics of Ammonium-Selective Electrodes (e.g., linear dynamic range, detection limits, response time)

The analytical performance of ammonium-selective electrodes using sebacate plasticizers has been extensively studied. These electrodes typically exhibit a Nernstian response, meaning the measured potential is directly proportional to the logarithm of the ammonium ion concentration.

A study detailing an ammonium-selective electrode based on a PVC membrane containing nonactin and a sebacate plasticizer reported a Nernstian response (52–58 mV/decade) over a wide linear concentration range from 1.0 x 10⁻¹ M to 1.0 x 10⁻⁶ M. tandfonline.commdpi.com The detection limit for this sensor was found to be 1.0 x 10⁻⁶ M ammonium ions. tandfonline.commdpi.com Another investigation using a hybrid PVC/co-polymer membrane with dioctyl sebacate (DOS) as the plasticizer demonstrated a linear range between 0.1 M and 1.0 x 10⁻⁵ M, with a Nernstian slope of 55.4 mV/decade at 25°C. sigmaaldrich.com The response time, typically defined as the time to reach 90% of the final potential value, is generally rapid, often within a few seconds to a couple of minutes. tandfonline.com

Table 1: Performance Metrics of Ammonium ISEs with Sebacate Plasticizers This is an interactive table. Feel free to sort, filter, or search for specific data.

| Membrane Composition | Plasticizer | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Source |

|---|---|---|---|---|---|

| PVC, Nonactin, Palmitic Acid | Sebacate | 10⁻¹ - 10⁻⁶ | 52-58 | 10⁻⁶ | tandfonline.commdpi.com |

| PVC/MB28, Nonactin | Dioctyl Sebacate (DOS) | 10⁻¹ - 10⁻⁵ | 55.4 | Not Specified | sigmaaldrich.com |

| PVC, Nonactin-based Ionophore | Dioctyl Sebacate (DOS) | Not Specified | Near-Nernstian | Not Specified | researchgate.net |

| PVC, Nonactin | Dibutyl Sebacate (DBS) | Not Specified | Near-Nernstian | Not Specified | lcms.cz |

Critical Assessments of Selectivity Coefficients and Interference Effects (e.g., potassium ion interference) in Environmental and Biological Matrices

Selectivity is a critical parameter for an ISE, indicating its ability to detect the target ion without responding to other ions present in the sample. acs.org This is quantified by the selectivity coefficient (K_pot). For ammonium (NH₄⁺) sensors, the most significant interfering ion is potassium (K⁺) due to its similar size and charge. nih.govnih.gov

In nonactin-based ammonium ISEs plasticized with sebacate, the selectivity over potassium is a known challenge. nih.gov Studies have determined the potentiometric selectivity coefficients using methods like the separate solution method. For an electrode using a sebacate plasticizer, the selectivity coefficients for common ions like sodium (Na⁺), lithium (Li⁺), and calcium (Ca²⁺) were found to be low, indicating minimal interference. tandfonline.comresearchgate.net However, the potassium ion consistently shows the most significant interference. tandfonline.comresearchgate.net Despite this, the selectivity is often sufficient for many applications, and electrodes have demonstrated good correlation with literature data. researchgate.netresearchgate.net

Table 2: Logarithmic Selectivity Coefficients (log K_pot) for a Sebacate-Plasticized Ammonium ISE This is an interactive table. Feel free to sort, filter, or search for specific data.

| Interfering Ion | Log K_pot | Source |

|---|---|---|

| Potassium (K⁺) | -0.6 | lcms.cz |

| Sodium (Na⁺) | -2.0 | lcms.cz |

| Lithium (Li⁺) | -2.2 | lcms.cz |

| Calcium (Ca²⁺) | -4.4 | lcms.cz |

| Magnesium (Mg²⁺) | -4.5 | lcms.cz |

Influence of pH, Temperature, and Ionic Strength on Sensor Response and Stability

The performance of ammonium ISEs is influenced by several environmental factors.

pH: The operational pH range is a crucial characteristic. For an ammonium sensor, the potential is stable in a neutral to slightly acidic pH range. In one study, the optimal response was observed around pH 7.0. tandfonline.comresearchgate.net At pH values above 8, the ammonium ion (NH₄⁺) begins to convert to ammonia (B1221849) gas (NH₃), which is not detected by the ionophore, causing a decrease in the sensor's response. tandfonline.com

Temperature: Temperature affects the electrode's slope according to the Nernst equation. Research has shown that the potential of sebacate-plasticized ammonium sensors increases with temperature. tandfonline.comresearchgate.net A study using a PVC/MB28 membrane with DOS plasticizer demonstrated improved performance and mechanical strength at 40°C compared to a standard PVC membrane. sigmaaldrich.com

Ionic Strength: High and variable ionic strength in a sample can affect the activity of the target ion, thereby influencing the measured potential. sigmaaldrich.com To mitigate this, an ionic strength adjuster (ISA) is often added to both samples and standards to maintain a constant background ionic strength. sigmaaldrich.com This ensures that the electrode response is a true reflection of the ion concentration.

Biosensor Development and Immobilization Strategies Incorporating Sebacate Components

Ammonium-selective electrodes serve as excellent platforms for the development of biosensors. mdpi.com Many enzymatic reactions produce or consume ammonium ions, allowing for the indirect measurement of a specific substrate. tandfonline.com For example, a urea (B33335) biosensor can be constructed by immobilizing the enzyme urease onto the surface of an ammonium ISE. The urease catalyzes the breakdown of urea into ammonium and bicarbonate ions, and the resulting change in ammonium concentration is measured by the underlying electrode. tandfonline.com

The construction of these biosensors relies on the robust and stable performance of the ammonium ISE. The use of sebacate-plasticized PVC membranes provides a suitable foundation for these devices, offering the necessary sensitivity and operational stability for biological applications. tandfonline.commdpi.com

Quartz Crystal Microbalance (QCM) Sensors for Ammonium Ion Detection Employing Sebacate Additives

The Quartz Crystal Microbalance (QCM) is another sensor technology that has been adapted for ammonium detection. A QCM measures a change in frequency of a quartz crystal resonator, which corresponds to a change in mass on its surface.

In a study on an ionophore-based QCM sensor for ammonium, a sensing film was fabricated using a PVC matrix containing the ionophore nonactin. To enhance the sensor's properties, dioctyl sebacate (DOS) was used as a plasticizer. The sensor demonstrated a nearly linear response to increasing ammonium ion concentrations. Interestingly, the resonance frequency increased with higher ammonium concentrations, suggesting a decrease in the mass of the sensing film. Researchers theorize this is caused by the release of water molecules from the membrane as ammonium ions bind to the ionophore. This QCM sensor showed high selectivity over sodium and potassium ions and proved effective for measuring low ammonium concentrations in water.

Based on a comprehensive review of scientific literature and chemical databases, there is no evidence to suggest that the chemical compound Ammonium Sebacate is utilized in analytical chemistry and sensor technology for methodological innovations in ammonium ion monitoring.

The scientific literature consistently reports the use of other sebacate compounds, such as Dioctyl sebacate (DOS) and Dibutyl sebacate , which function as plasticizers in the polymer membranes of ammonium ion sensors. These plasticizers are critical for maintaining the appropriate physical properties of the sensor membrane, allowing for the necessary mobility of the ionophore and the target ammonium ions. However, this compound itself is not mentioned in this context.

Chemical supplier information describes this compound as a basic chemical material, with some sources indicating its use in the manufacturing of materials for electronic capacitors. There is no mention of its application in the field of analytical sensors.

Therefore, it is not possible to generate a scientifically accurate article on the role of this compound in "Methodological Innovations in Ammonium Ion Monitoring for Diverse Research Fields" as the compound does not appear to be used in this research area. Any article created on this topic would be speculative and not based on factual, verifiable scientific data, thereby violating the core principles of accuracy.

Environmental and Industrial Research Applications of Ammonium Sebacate

Studies on Corrosion Inhibition Mechanisms in Metalworking Fluids

Ammonium (B1175870) sebacate (B1225510) is recognized for its efficacy as a corrosion inhibitor, particularly in aqueous systems like metalworking fluids. Research into its mechanism reveals a multi-faceted approach to protecting metal surfaces. The inhibitory action is primarily attributed to the sebacate anion.

Dibasic acids, including sebacic acid, can be formulated as amine salts to serve various corrosion inhibition purposes. chemceed.com These formulations are particularly effective in providing ferrous corrosion protection in applications such as metalworking fluids, industrial cleaners, and coolants. chemceed.com The mechanism involves the formation of a strong, protective layer on the metal surface. chemceed.com

Scientific studies classify carboxylates like sebacate as non-oxidizing, anodic inhibitors that function by targeting and sealing localized defects within the thin oxide layer on a metal's surface. mdpi.com The corrosion mitigation is achieved through the formation of weakly soluble iron (III) compounds and the adsorption of the inhibitor molecules onto the substrate. mdpi.com The presence of dissolved oxygen is crucial for this process, as it facilitates the conversion of anodically generated, soluble iron (II) compounds into the more stable and protective ferric (Fe III) state. mdpi.com

Research has demonstrated that sebacate is an efficient organic molecule for enhancing the corrosion resistance of steel. mdpi.com In studies using electrochemical characterization, an inhibition efficiency of 98% was measured in near-neutral saline solutions. mdpi.com The primary effect observed was a reduction in cathodic activity, which contributed to a significant decrease in corrosion creep. mdpi.com Quaternary ammonium compounds, a related class of substances, have also been shown to function as mixed-type inhibitors, affecting both cathodic and anodic processes by adsorbing onto the metal surface to form a protective layer. nih.gov This adsorption isolates the metal from the corrosive environment. nih.gov

Table 1: Research Findings on Sebacate as a Corrosion Inhibitor

| Research Parameter | Finding | Source |

|---|---|---|

| Inhibition Mechanism | Anodic inhibitor; forms protective Fe(III) compounds at defect sites. | mdpi.com |

| Inhibition Efficiency | 98% in near-neutral saline solutions. | mdpi.com |

| Primary Effect | Reduction in cathodic activity evolution. | mdpi.com |

| Corrosion Creep Reduction | 35% reduction in corrosion creep evolution. | mdpi.com |

| Application Formulation | Formulated as an amine salt for metalworking fluids. | chemceed.com |

Role of Ammonium Sebacate as a pH Regulatory Agent in Industrial Formulations

This compound serves as an effective pH regulatory agent in various industrial formulations. Its function is rooted in its chemical nature as a salt derived from a weak acid (sebacic acid) and a weak base (ammonia). This composition allows it to act as a buffering agent, resisting significant changes in pH.

The ammonium ion (NH₄⁺) exists in equilibrium with ammonia (B1221849) (NH₃). researchgate.net This equilibrium is sensitive to both pH and temperature, which allows for the control and stabilization of alkalinity in a solution. researchgate.net In industrial applications requiring precise pH control, such as in certain cosmetic or cleaning formulations, ammonium compounds can be used to adjust and maintain the desired pH level. patsnap.com For instance, amine salt concentrates of dibasic acids are formulated to achieve a final pH in the range of 9.0-9.2. chemceed.com

This regulatory capability is critical in processes like wastewater treatment, where pH adjustment is necessary to facilitate the removal of contaminants or to comply with environmental discharge regulations. patsnap.comresearchgate.net The alkaline properties of ammonium compounds help in neutralizing acidic effluents and precipitating heavy metals. patsnap.com While ammonium hydroxide (B78521) is a common choice, its use requires careful handling due to its potential to evolve noxious gases. phadjustment.com The principle of using the ammonia-ammonium equilibrium for pH control is a well-established practice in numerous industrial processes. researchgate.netcleanawater.com.au

Table 2: Ammonia-Ammonium Equilibrium Factors

| Factor | Influence on Equilibrium (NH₄⁺ ⇌ NH₃ + H⁺) | Implication for pH Regulation |

|---|---|---|

| Increasing pH | Shifts equilibrium to the right, favoring ammonia (NH₃). | Enhances the buffering capacity against acids. |

| Decreasing pH | Shifts equilibrium to the left, favoring ammonium (NH₄⁺). | Enhances the buffering capacity against bases. |

| Increasing Temperature | Shifts equilibrium to the right, favoring the gaseous ammonia form. | The volatility of ammonia must be managed in heated systems. researchgate.net |

Research on Surface Modification and Softening Effects in Textile Processing

In textile processing, the application of ammonium compounds is a researched method for surface modification, particularly for achieving softening effects. The "ammonium" component of this compound is key to this function, drawing on the known effects of ammonia-based treatments on natural fibers.

Liquid ammonia treatment is recognized for its ability to improve the physical properties of cellulosic fabrics like cotton. researchgate.net The process involves the rapid and uniform swelling of the fibers, which alters the crystalline structure of the cellulose (B213188) from its native form (Cellulose I) to a different allomorph (Cellulose III). researchgate.net This structural change results in significant improvements in the fabric's softness, hand-feel, and dimensional stability. researchgate.netresearchgate.net Fabrics treated with liquid ammonia often exhibit a softer touch and superior gloss compared to those undergoing other finishing processes. researchgate.net

Table 3: Effects of Ammonia-Based Treatment on Textile Properties

| Property | Effect of Treatment | Mechanism | Source |

|---|---|---|---|

| Softness / Hand-feel | Significantly improved. | Swelling of fibers and alteration of cellulose crystalline structure. | researchgate.netresearchgate.net |

| Dimensional Stability | Improved; shrink resistance. | Uniform swelling and structural modification. | researchgate.netresearchgate.net |

| Appearance | Enhanced gloss and potentially darker color. | Changes in fiber surface and light reflection. | researchgate.net |

| Durability | Improved abrasion resistance and tensile strength retention. | Modification of fiber structure. | researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sebacic acid |

| Ammonia |

| Ammonium hydroxide |

| Iron (II) |

Theoretical and Computational Chemistry Studies of Ammonium Sebacate Systems

Molecular Dynamics Simulations and Quantum Chemical Calculations of Sebacate (B1225510) Ion Interactions

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools for investigating the interactions and conformational dynamics of ions in solution. For the ammonium (B1175870) sebacate system, these methods can provide detailed insights into the behavior of the sebacate dianion and its interactions with ammonium cations and solvent molecules.

Conformational Dynamics of the Sebacate Dianion: The sebacate dianion, with its flexible ten-carbon aliphatic chain, can adopt various conformations, primarily linear and folded (or hairpin) structures. The balance between these conformations is influenced by its environment, such as the presence of solvent molecules and counter-ions.

A study on microhydrated dicarboxylate dianions, including sebacate, employed infrared resonance-enhanced multiple photon dissociation (IRMPD) spectroscopy combined with MD simulations and quantum chemical calculations to investigate their structures. rsc.org It was found that in the presence of a critical number of water molecules (around 18-19 for sebacate), the dianion undergoes a transition from a linear to a folded structure. rsc.org This folding is a result of the competition between the electrostatic repulsion of the two carboxylate end-groups and the stabilizing effect of hydrogen bonding with water molecules that bridge the two ends of the chain. rsc.org

Influence of Ammonium Cations: In an ammonium sebacate system, the ammonium cations (NH₄⁺) would play a crucial role in the interactions. MD simulations could model the distribution of ammonium ions around the sebacate dianion and the nature of their interactions. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the binding energies and geometries of ammonium-sebacate ion pairs.

Computational studies on the binding of ammonium ions to other biological and chemical systems have shown the importance of electrostatic interactions and hydrogen bonding. nih.gov In the case of this compound, the ammonium ions would interact strongly with the negatively charged carboxylate groups of the sebacate dianion, potentially influencing its conformational preferences.

An illustrative representation of the calculated energy differences between the folded and linear conformations of a hydrated sebacate dianion is presented below. The presence of ammonium ions would be expected to further influence these energy landscapes.

| Conformation | Relative Energy (kJ/mol) in Vacuum | Relative Energy (kJ/mol) in Aqueous Solution (Illustrative) |

|---|---|---|

| Linear | 0 | Higher |

| Folded | Higher | Lower |

Illustrative Interaction Energies: Quantum chemical calculations could provide precise data on the interaction energies between the sebacate dianion and ammonium cations. The following table provides a hypothetical summary of the types of interaction energies that could be calculated.

| Interacting Species | Interaction Type | Calculated Interaction Energy (kJ/mol) |

|---|---|---|

| Sebacate dianion - Ammonium cation | Ion-Pairing | -350 to -450 |

| Sebacate dianion - Water | Hydrogen Bonding | -20 to -40 per water molecule |

| Ammonium cation - Water | Hydrogen Bonding | -80 to -90 per water molecule |

Predictive Modeling of Material Performance Based on Sebacate Molecular Structures

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, can be a valuable tool for forecasting the performance of materials based on their molecular structures. While specific predictive models for this compound are not available, the methodologies used for related polymeric systems, such as poly(glycerol sebacate) (PGS), can be adapted.

The performance of materials derived from sebacic acid, such as their mechanical properties and degradation rates, is closely linked to their molecular architecture. chemscene.comacs.org For instance, in PGS, the degree of crosslinking is a critical parameter that dictates its Young's modulus and elongation at break. chemscene.com

For a crystalline or amorphous solid of this compound, predictive models could be developed to correlate its molecular arrangement with macroscopic properties. Key input parameters for such models would include:

Molecular Descriptors: These can be derived from the calculated structures of the ammonium and sebacate ions and include parameters like molecular weight, volume, surface area, and charge distribution.

Intermolecular Interaction Energies: Calculated using quantum chemistry, these values would quantify the strength of the interactions between the ions.

Crystal Packing Information: For solid-state predictions, information about the crystal lattice, if available, would be crucial.

The models could then predict properties such as:

Mechanical Properties: Hardness, elastic modulus, and compressibility.

Thermal Properties: Melting point, thermal stability, and coefficient of thermal expansion.

Solubility: In various solvents, which is critical for its applications, for instance, in the preparation of electrolyte solutions for electronic capacitors. nih.gov

The development of such predictive models would require a dataset of experimental values for various sebacate-based materials to train and validate the models.

Computational Analysis of Reaction Pathways Involving Sebacate Species

Computational chemistry provides powerful tools to investigate the mechanisms, kinetics, and thermodynamics of chemical reactions. For this compound, this would primarily involve studying its formation from sebacic acid and ammonia (B1221849), and its potential subsequent reactions, such as the formation of amides.

Formation of this compound: The formation of this compound is an acid-base reaction between sebacic acid (a dicarboxylic acid) and ammonia (a weak base).

HOOC-(CH₂)₈-COOH + 2NH₃ → [NH₄]⁺[OOC-(CH₂)₈-COO]⁻[NH₄]⁺

Quantum chemical calculations can be used to determine the proton affinities of the species involved and the thermodynamics of the reaction.

Amide Formation: this compound can be a precursor for the synthesis of sebacamide (B1681608) or polyamides. The conversion of the carboxylate groups to amide groups typically requires heating to drive off water and ammonia. Computational studies can elucidate the reaction pathway for this transformation.

[NH₄]⁺[OOC-(CH₂)₈-COO]⁻[NH₄]⁺ → H₂N-CO-(CH₂)₈-CO-NH₂ + 2H₂O

Theoretical studies on the direct amidation of dicarboxylic acids with amines have shown that the reaction can proceed through various intermediates and transition states. acs.org The use of catalysts can significantly lower the activation energy barriers. Computational analysis can help in screening potential catalysts and optimizing reaction conditions.

The following table summarizes different catalytic conditions that have been computationally and experimentally investigated for the synthesis of amides from dicarboxylic acids and amines, which could be relevant for reactions involving this compound.

| Catalyst | Solvent | Temperature (°C) | Key Computational Insight |

|---|---|---|---|

| Nb₂O₅ | o-xylene | 135 | Lewis acid catalysis tolerant to basic molecules (amines and water). acs.org |

| Boric Acid | Toluene | 110 | Acts as a dehydrating agent and activates the carboxylic acid. |

| None (Thermal) | Solvent-free | > 150 | High activation energy barrier, potential for side reactions. |

Future Research Trajectories and Emerging Paradigms in Ammonium Sebacate Chemistry

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The conventional synthesis of dicarboxylic acid salts often involves processes that are energy-intensive and generate significant waste. Future research is increasingly focused on aligning the production of ammonium (B1175870) sebacate (B1225510) and its precursors with the principles of green chemistry.

A primary driver for the sebacic acid market is the increasing demand for bio-based products. marketreportsworld.com Sebacic acid is predominantly derived from castor oil, a renewable feedstock, which positions it as a sustainable alternative to petrochemical-based acids. techsciresearch.compersistencemarketresearch.com The production of sebacic acid from castor oil is a dominant method, with significant global production centered in regions like India. marketreportsworld.com

Future research will likely focus on optimizing these bio-based routes and exploring new ones, such as microbial fermentation, to produce dicarboxylic acids. uminho.pt The goal is to develop clean (bio)chemical technologies that utilize renewable raw materials and energy, minimize waste generation, and enhance productivity. uminho.pt Key green chemistry principles guiding this research include:

Atom Economy: Synthetic methods will be designed to maximize the incorporation of all reactant materials into the final product, thereby reducing waste. essentialchemicalindustry.orgacs.org For instance, developing catalytic reductions that are 100% atom economic is a significant goal. acs.org

Use of Renewable Feedstocks: There is a strong emphasis on moving away from petroleum-derived alternatives towards bio-based sources like castor oil and other biomass. marketreportsworld.comnih.gov

Catalysis: The development and use of highly selective catalysts are crucial for enabling reactions with better atom economy, reducing energy demands by allowing for lower temperatures and pressures, and minimizing unwanted side products. essentialchemicalindustry.orgacs.org

Safer Solvents and Auxiliaries: Research is exploring the use of environmentally benign solvents like water or conducting reactions in solvent-free conditions to reduce pollution. essentialchemicalindustry.orgmdpi.com

Energy Efficiency: Methods like microwave-assisted synthesis are being investigated to reduce reaction times and energy consumption compared to conventional heating. rsc.orgroyalsocietypublishing.org

Reduction of Derivatives: Employing enzymes in synthesis is a promising approach as their high specificity can eliminate the need for protecting groups, which simplifies processes and reduces waste. acs.org

One area of exploration is the use of electrosynthesis, where an anolyte solution containing a precursor like tetramethyl ammonium monomethyl adipate (B1204190) can yield dimethyl sebacate with high efficiency. prepchem.com Another approach involves enzymatic synthesis, using enzymes like Candida antarctica lipase (B570770) B (CALB) to catalyze the reaction between glycerol (B35011) and sebacic acid, offering a green alternative to traditional polymerization. researchgate.net

| Green Chemistry Principle | Application in Sebacate Synthesis | Research Focus |

| Renewable Feedstocks | Primary derivation from castor oil. marketreportsworld.comtechsciresearch.com | Optimizing castor oil processing; exploring other biomass sources and microbial production routes. uminho.pt |

| Atom Economy | Improving reaction efficiency to minimize waste. acs.org | Designing new synthetic pathways with higher atom economy, such as catalytic additions. essentialchemicalindustry.orgacs.org |

| Catalysis | Use of catalysts to lower energy requirements and increase selectivity. essentialchemicalindustry.org | Developing novel, reusable catalysts (e.g., zeolites) to replace stoichiometric reagents. essentialchemicalindustry.org |

| Safer Solvents | Shift towards water-based or solvent-free reaction conditions. essentialchemicalindustry.orgmdpi.com | Research into the feasibility of aqueous systems and solid-state reactions for sebacate production. |

| Energy Efficiency | Adoption of methods like microwave-assisted synthesis. rsc.orgroyalsocietypublishing.org | Optimizing energy-efficient techniques to make them viable for large-scale industrial production. |

Development of Advanced Multifunctional Materials Incorporating Sebacate Moieties

Ammonium sebacate serves as a monomer or a precursor to sebacic acid, a crucial building block for a variety of high-performance and functional polymers. guidechem.comchemicalbook.com The future lies in creating advanced materials where the sebacate moiety imparts specific, desirable properties such as biodegradability, biocompatibility, and tailored mechanical performance.

Bio-based Polyamides: Sebacic acid is a key monomer in the production of bio-polyamides like PA610 and PA1010, which are valued for their durability, hydrophobicity, and heat resistance. marketreportsworld.comtechsciresearch.com These materials are increasingly used in the automotive industry for lightweighting vehicles and in high-temperature applications like electric vehicle components. marketreportsworld.comtechsciresearch.com Future research will focus on developing new polyamide formulations with enhanced properties and expanding their application range.

Biodegradable Polyesters: Poly(glycerol sebacate) (PGS), a biodegradable and biocompatible elastomer, is a focal point of research for biomedical applications. chemicalbook.comresearchgate.net By modifying synthesis parameters, PGS materials can be produced with a wide array of physicochemical and mechanical properties suitable for tissue engineering (cardiovascular, neural, bone), drug delivery systems, and wound healing. chemicalbook.commdpi.comwhiterose.ac.uk Research is also exploring copolymers, such as poly(butylene sebacate), and their degradation behaviors for various applications. mdpi.com The development of these polymers is crucial for creating environmentally biodegradable plastics. acs.orgupertis.ac.id

Multifunctional Composites and Blends: Incorporating sebacate-based polymers into composites and blends is a promising route to create materials with novel functionalities. For example, blending conductive polymers with biodegradable sebacate-based polymers can create transient electronic devices. acs.org Furthermore, developing nanocomposites, such as PGS-clay hybrids, can improve mechanical and hydration properties for soft tissue engineering applications. whiterose.ac.uk The goal is to design and synthesize advanced multifunctional materials, including nanoparticles, biopolymers, and hybrid materials, for a wide range of applications in environmental, energy, and biomedical sectors. nih.gov

| Material Class | Key Sebacate-Based Example | Emerging Applications & Research Directions |

| Polyamides | Nylon 610 (from sebacic acid and hexamethylene diamine) marketreportsworld.com | High-temperature components for electric vehicles, lightweight automotive parts. marketreportsworld.comtechsciresearch.com |

| Polyesters | Poly(glycerol sebacate) (PGS) chemicalbook.com | Tissue engineering scaffolds, controlled drug delivery, biodegradable elastomers. chemicalbook.comresearchgate.netmdpi.com |

| Plasticizers | Dioctyl sebacate (DOS) researcher.life | Improving flexibility and temperature resistance in bio-based plastics and polymers. techsciresearch.com |

| Lubricants | Sebacic acid esters persistencemarketresearch.com | High-performance, biodegradable lubricants and hydraulic fluids. chemicalbook.com |

| Composites | PGS-based nanocomposites whiterose.ac.uk | Advanced biomaterials with tailored mechanical and bioactive properties. whiterose.ac.uk |

Integration of this compound Research with Artificial Intelligence and Machine Learning for Material Discovery

The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new materials, including those derived from this compound. frontiersin.org These computational tools can significantly accelerate the research and development cycle, from predicting material properties to optimizing synthesis processes.

Accelerating Material Discovery: AI and ML algorithms can analyze vast datasets to predict the properties of novel compounds, minimizing the need for extensive, time-consuming, and often costly trial-and-error experimentation. arxiv.orgrsc.org For sebacate-based polymers, ML models can be trained to predict mechanical, thermal, and degradation properties based on monomer composition and synthesis conditions. arxiv.org This allows researchers to rapidly screen virtual libraries of potential materials and identify promising candidates for specific applications. nih.gov

Designing Materials with Tailored Functionalities: Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), represent a frontier in materials science. arxiv.org These AI techniques can go beyond prediction and autonomously design new materials with specific, desired functionalities from the ground up. arxiv.org For instance, an AI could be tasked with designing a sebacate-based polymer with a precise degradation rate and elasticity for a particular tissue engineering application.

Identification and Addressing of Current Research Gaps and Challenges in Sebacate-Related Science

Despite the promising future, several research gaps and challenges need to be addressed to unlock the full potential of this compound and its derivatives.

Synthesis and Production Challenges:

Cost and Efficiency: While bio-based production is a key advantage, the cost of green ammonia (B1221849) and the efficiency of certain bio-based routes for dicarboxylic acids can be a barrier compared to established petrochemical processes. uminho.ptmdpi.com

Process Control: In polymerization processes like that for PGS, controlling properties like molecular weight and branching is challenging, and conventional methods are often time-consuming and energy-intensive. nih.gov

Purification and Side Reactions: In extraction and purification processes for ammonium salts, issues like emulsification and the formation of a third phase can occur, complicating the process. mdpi.com Additionally, the deposition and crystallization of ammonium salts can lead to corrosion and fouling in industrial equipment like air coolers. researchgate.net

Supply Chain Risks: The high concentration of sebacic acid production in certain geographical regions poses a potential supply chain risk for global consumers. persistencemarketresearch.com

Material Performance and Application Gaps:

Property Enhancement: While sebacate-based polymers have many desirable properties, there is a continuous need to improve their performance for demanding applications. For instance, enhancing the anti-migration properties of plasticizers like dioctyl sebacate in polymers is an active area of research. researcher.life

Biodegradability Control: Achieving a precise and predictable degradation rate for biodegradable polymers remains a significant challenge. The degradation process is complex and influenced by numerous factors, including crystallinity and environmental conditions. mdpi.comupertis.ac.id

Biocompatibility and Functionality: For advanced biomedical applications, further research is needed to create multifunctional materials that not only are biocompatible but also possess bioactive properties, such as being pro-angiogenic or having antimicrobial characteristics. mdpi.comwhiterose.ac.uk

Fundamental Understanding:

Reaction Mechanisms: A deeper understanding of the fundamental reaction pathways, such as in photocatalytic ammonia synthesis, is required to improve reliability and reproducibility. rsc.org

Structure-Property Relationships: More comprehensive research is needed to fully elucidate the complex relationships between the molecular structure of sebacate-based polymers and their macroscopic properties. This knowledge is crucial for the effective use of AI/ML in material design.

Addressing these gaps through targeted research will be critical for advancing sebacate science and translating its potential into commercially viable and impactful technologies.

Q & A

Basic: What are the recommended synthesis and purification methodologies for ammonium sebacate in laboratory settings?

This compound is synthesized via neutralization of sebacic acid with ammonium hydroxide. A typical procedure involves:

- Dissolving sebacic acid in a polar solvent (e.g., ethanol) under controlled temperature (60–70°C).

- Slowly adding ammonium hydroxide (NH₄OH) to achieve pH 7–8, followed by solvent evaporation under reduced pressure.

- Recrystallization from ethanol-water mixtures to enhance purity.

Characterization via FTIR (C=O stretch at ~1700 cm⁻¹, NH₄⁺ bands at ~3200 cm⁻¹) and NMR (δ 1.2–1.6 ppm for methylene groups, δ 6.5–7.5 ppm for ammonium protons) confirms structural integrity .

Basic: Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C for sebacate salts).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions).

- Ion Chromatography : Quantify ammonium ion content.

- Dynamic Light Scattering (DLS) : Measure particle size distributions in colloidal suspensions.

Cross-referencing with analogs like poly(glycerol sebacate) ensures methodological validity .

Advanced: How can researchers resolve contradictions in aerosol calibration data involving this compound analogs?

Discrepancies in particle counting efficiency (e.g., between ammonium sulfate and dioctyl sebacate aerosols) arise from differences in hydrophobicity and volatility. To address this:

- Standardize aerosol generation using atomizers or flow tube reactors.

- Validate calibration curves across multiple compositions (e.g., limonene ozonolysis products for organic aerosols).

- Apply statistical tools (ANOVA) to confirm no significant variation in counting efficiency for particles >20 nm .

Advanced: What strategies are effective for using analog data to fill gaps in this compound’s toxicity profile?

For endpoints lacking experimental data (e.g., developmental toxicity):

- Select structurally similar analogs (e.g., dibutyl sebacate, diisopropyl sebacate) with validated toxicity data.

- Use QSAR models to predict endpoints like log Kow (octanol-water partition coefficient) and biodegradability.

- Apply weight-of-evidence approaches to consolidate analog data and computational predictions, ensuring regulatory acceptance .

Advanced: What methodologies are robust for assessing this compound’s environmental persistence?

- Biodegradation Assays : Use OECD 301B guidelines with activated sludge inoculum. Monitor CO₂ evolution via respirometry.

- QSAR Toolbox : Predict half-life in soil/water based on ester hydrolysis rates.